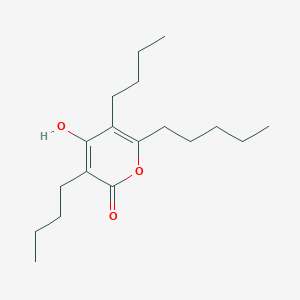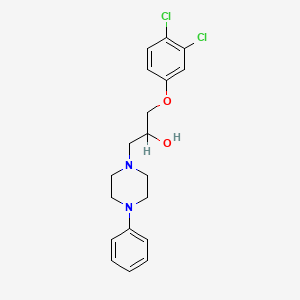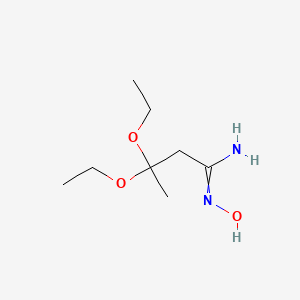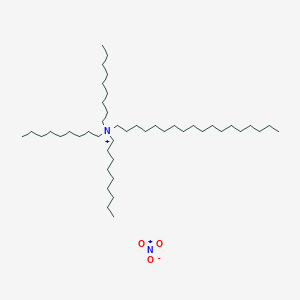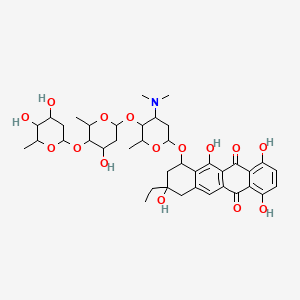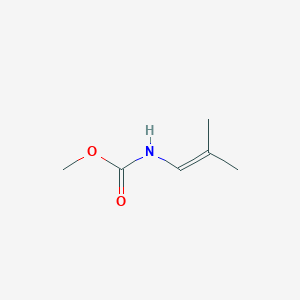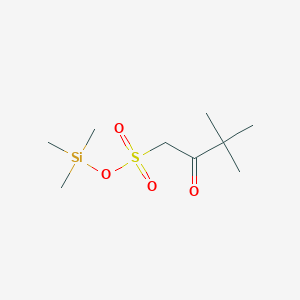![molecular formula C34H54N4O2 B14466304 1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 72165-40-3](/img/structure/B14466304.png)
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic systems with significant roles in biological processes, including enzyme cofactors and pigments . This compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with didodecyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The pteridine core can be synthesized from pyrimidine or pyrazine precursors through nucleophilic substitution, organometallic couplings, and side chain elaboration . The didodecyl groups are introduced via alkylation reactions under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields.
化学反应分析
Types of Reactions
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the pteridine core, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, oxidized and reduced derivatives, and complex pteridine-based structures with enhanced properties for specific applications.
科学研究应用
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione has diverse applications in scientific research:
作用机制
The mechanism of action of 1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, modulating their activity and influencing various biochemical processes. Its unique structure allows it to participate in electron transfer reactions, making it a valuable component in redox biology .
相似化合物的比较
Similar Compounds
Pteridine-2,4(1H,3H)-dithione: Shares the pteridine core but lacks the didodecyl groups.
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Similar heterocyclic structure with different substituents.
Uniqueness
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The didodecyl groups enhance its solubility and stability, making it suitable for various applications that other pteridine derivatives may not fulfill.
属性
CAS 编号 |
72165-40-3 |
|---|---|
分子式 |
C34H54N4O2 |
分子量 |
550.8 g/mol |
IUPAC 名称 |
1,3-didodecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C34H54N4O2/c1-3-5-7-9-11-13-15-17-19-23-27-37-32-31(35-29-25-21-22-26-30(29)36-32)33(39)38(34(37)40)28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 |
InChI 键 |
SIOOYHUNLGLYOX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN1C2=NC3=CC=CC=C3N=C2C(=O)N(C1=O)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
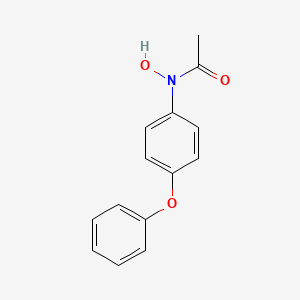
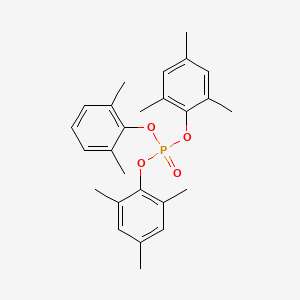
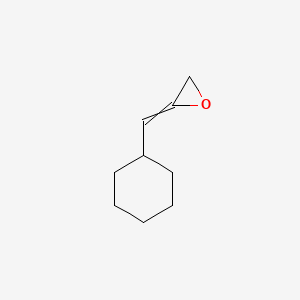
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
